molecular formula C22H47NO3 B12653935 Diethyl(2-hydroxyethyl)ammonium palmitate CAS No. 93776-82-0

Diethyl(2-hydroxyethyl)ammonium palmitate

Cat. No.: B12653935
CAS No.: 93776-82-0
M. Wt: 373.6 g/mol
InChI Key: VMLYOMOCGGLDCK-UHFFFAOYSA-N
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Description

Diethyl(2-hydroxyethyl)ammonium palmitate is a chemical compound with the molecular formula C22H47NO3. It is a quaternary ammonium salt derived from palmitic acid and diethyl(2-hydroxyethyl)amine. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(2-hydroxyethyl)ammonium palmitate can be synthesized through the reaction of palmitic acid with diethyl(2-hydroxyethyl)amine. The reaction typically involves the following steps:

    Esterification: Palmitic acid is first esterified with ethanol to form ethyl palmitate.

    Ammonolysis: Ethyl palmitate is then reacted with diethyl(2-hydroxyethyl)amine under controlled conditions to form this compound.

The reaction conditions often include:

  • Temperature: 60-80°C
  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency, often using automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-hydroxyethyl)ammonium palmitate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The ammonium group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used.

Major Products Formed

    Oxidation: Formation of diethyl(2-oxoethyl)ammonium palmitate.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted ammonium salts.

Scientific Research Applications

Diethyl(2-hydroxyethyl)ammonium palmitate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions.

    Biology: Employed in cell culture media to enhance cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of cosmetics, detergents, and personal care products.

Mechanism of Action

The mechanism of action of diethyl(2-hydroxyethyl)ammonium palmitate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as drug delivery, where it helps in the formation of stable emulsions and micelles.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium surfactant with similar properties.

    Dodecylbenzenesulfonic acid: A surfactant used in detergents and cleaning agents.

    Sodium dodecyl sulfate (SDS): An anionic surfactant commonly used in laboratory research.

Uniqueness

Diethyl(2-hydroxyethyl)ammonium palmitate is unique due to its specific combination of a long-chain fatty acid (palmitic acid) and a quaternary ammonium group. This combination provides it with distinct surfactant properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

93776-82-0

Molecular Formula

C22H47NO3

Molecular Weight

373.6 g/mol

IUPAC Name

2-(diethylamino)ethanol;hexadecanoic acid

InChI

InChI=1S/C16H32O2.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3-7(4-2)5-6-8/h2-15H2,1H3,(H,17,18);8H,3-6H2,1-2H3

InChI Key

VMLYOMOCGGLDCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.CCN(CC)CCO

Origin of Product

United States

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